molecular formula C15H12INO4 B6078227 (E)-2-[(2-iodobenzoyl)amino]-3-(5-methylfuran-2-yl)prop-2-enoic acid

(E)-2-[(2-iodobenzoyl)amino]-3-(5-methylfuran-2-yl)prop-2-enoic acid

Cat. No.: B6078227
M. Wt: 397.16 g/mol
InChI Key: KRMPLBZEBHBAKQ-MDWZMJQESA-N
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Description

(E)-2-[(2-iodobenzoyl)amino]-3-(5-methylfuran-2-yl)prop-2-enoic acid is an organic compound that features a complex structure with multiple functional groups

Properties

IUPAC Name

(E)-2-[(2-iodobenzoyl)amino]-3-(5-methylfuran-2-yl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12INO4/c1-9-6-7-10(21-9)8-13(15(19)20)17-14(18)11-4-2-3-5-12(11)16/h2-8H,1H3,(H,17,18)(H,19,20)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRMPLBZEBHBAKQ-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C(C(=O)O)NC(=O)C2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C(\C(=O)O)/NC(=O)C2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12INO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-[(2-iodobenzoyl)amino]-3-(5-methylfuran-2-yl)prop-2-enoic acid typically involves several steps:

    Starting Materials: The synthesis begins with 2-iodobenzoic acid and 5-methylfuran-2-carbaldehyde.

    Formation of Amide Bond: The 2-iodobenzoic acid is first converted to its corresponding acid chloride using thionyl chloride. This is then reacted with an amine to form the amide bond.

    Aldol Condensation: The amide is then subjected to aldol condensation with 5-methylfuran-2-carbaldehyde in the presence of a base such as sodium hydroxide to form the enone structure.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods would focus on optimizing reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(E)-2-[(2-iodobenzoyl)amino]-3-(5-methylfuran-2-yl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a variety of products, depending on the oxidizing agent used.

    Reduction: The enone structure can be reduced to form the corresponding alcohol.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products depend on the nucleophile used but can include various substituted derivatives.

Scientific Research Applications

(E)-2-[(2-iodobenzoyl)amino]-3-(5-methylfuran-2-yl)prop-2-enoic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of (E)-2-[(2-iodobenzoyl)amino]-3-(5-methylfuran-2-yl)prop-2-enoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-[(2-bromobenzoyl)amino]-3-(5-methylfuran-2-yl)prop-2-enoic acid
  • (E)-2-[(2-chlorobenzoyl)amino]-3-(5-methylfuran-2-yl)prop-2-enoic acid
  • (E)-2-[(2-fluorobenzoyl)amino]-3-(5-methylfuran-2-yl)prop-2-enoic acid

Uniqueness

The presence of the iodine atom in (E)-2-[(2-iodobenzoyl)amino]-3-(5-methylfuran-2-yl)prop-2-enoic acid makes it unique compared to its halogenated analogs. Iodine’s larger atomic size and different electronic properties can lead to distinct reactivity and interactions, making this compound particularly interesting for specific applications.

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